5-{[4-(3-chlorophenyl)piperazin-1-yl](4-fluorophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a fused triazolo-thiazole core, substituted with a furan-2-yl group, a 4-fluorophenylmethyl moiety, and a 4-(3-chlorophenyl)piperazine side chain.
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN5O2S/c26-17-3-1-4-19(15-17)30-10-12-31(13-11-30)21(16-6-8-18(27)9-7-16)22-24(33)32-25(35-22)28-23(29-32)20-5-2-14-34-20/h1-9,14-15,21,33H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGWUALWSDRWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:
Formation of the Piperazine Derivative: Reacting 3-chlorophenylamine with piperazine in the presence of a suitable base.
Introduction of the Fluorophenyl Group: Using a Friedel-Crafts alkylation reaction to attach the 4-fluorophenyl group to the piperazine derivative.
Construction of the Triazole Ring: Cyclization of an appropriate hydrazine derivative with a thioamide to form the triazole ring.
Formation of the Thiazole Ring: Reacting the triazole derivative with a suitable α-haloketone to form the thiazole ring.
Attachment of the Furan Ring: Using a Suzuki coupling reaction to attach the furan ring to the triazole-thiazole scaffold.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
General Principles of Chemical Reactions for Similar Compounds
Compounds with similar structures, such as those containing triazole and thiazole rings, often undergo reactions that involve the modification of these heterocyclic systems. Common reactions include:
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Nucleophilic Substitution : This reaction is common in compounds with halogenated phenyl groups, where the halogen can be replaced by a nucleophile.
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Electrophilic Aromatic Substitution : This occurs on the phenyl rings, where electrophiles can substitute hydrogen atoms.
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Ring Opening and Closure : These reactions can modify the heterocyclic rings, altering the compound's structure and properties.
Potential Chemical Reactions
Given the structure of the compound, potential chemical reactions could involve:
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Modification of the Piperazine Ring : Reactions involving the piperazine ring might include alkylation or acylation, which could alter its basicity and influence biological activity.
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Substitution on the Phenyl Rings : The chloro and fluoro substituents on the phenyl rings could undergo nucleophilic substitution reactions, potentially altering the compound's lipophilicity and pharmacokinetic properties.
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Modification of the Triazolo-Thiazole Core : This core structure could be modified through reactions that add or remove functional groups, affecting its biological activity.
Data and Research Findings
While specific data on the chemical reactions of this compound is limited, studies on similar compounds provide insights into potential reactivity patterns. For instance, compounds with triazole rings often exhibit antimicrobial properties, and modifications to these rings can enhance or diminish these activities.
Scientific Research Applications
Antidepressant Properties
Research indicates that compounds with similar structures to this molecule exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These receptors are crucial in the pathogenesis of depression and are common targets for antidepressant drugs. The compound's ability to modulate these receptors suggests potential therapeutic applications in treating mood disorders .
Anticancer Activity
Studies have highlighted the anticancer potential of compounds containing triazole and thiazole moieties. For instance, derivatives of similar structures have shown selective inhibition against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific interactions of this compound with cancer-related pathways warrant further investigation.
Antimicrobial Effects
Preliminary studies have suggested that compounds featuring furan and thiazole units possess antimicrobial properties. This compound could be explored for its efficacy against bacterial and fungal infections, contributing to the development of new antimicrobial agents .
Case Study: Antidepressant Activity
In a study examining the effects of similar piperazine derivatives on serotonin receptors, researchers found that specific modifications led to increased receptor binding affinity and improved antidepressant-like behavior in animal models . This suggests that structural features present in this compound may enhance its therapeutic profile.
Case Study: Anticancer Properties
A series of thiazole-triazole derivatives were evaluated for their cytotoxic effects on breast cancer cell lines. Results indicated that modifications in the substituents significantly affected their potency, highlighting the importance of structural optimization in developing effective anticancer agents .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets. It could interact with enzymes, receptors, or other proteins, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Table 1: Halogen-Substituted Triazolo-Thiazoles
| Compound | Halogen (X) | Conformation | Biological Activity | Reference |
|---|---|---|---|---|
| Compound 4 (Cl) | Chlorine | Planar with one perpendicular fluorophenyl | Antimicrobial | |
| Compound 5 (Br) | Bromine | Similar to 4 | Not reported |
Piperazine-Containing Derivatives
The compound in , 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol , differs in piperazine substitution (2-fluorophenyl vs. 3-chlorophenyl in the target compound) and methylphenyl vs. fluorophenyl groups. Key distinctions:
- Substituent Position : The 2-fluorophenyl group on piperazine may alter receptor binding compared to 3-chlorophenyl due to steric and electronic effects.
- Biological Implications : Fluorine’s electronegativity enhances lipophilicity and metabolic stability, while chlorine’s larger size may influence steric interactions in binding pockets .
Heterocyclic Modifications: Triazolo-Thiadiazoles
and describe 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which replace the thiazole core with a thiadiazole system. Notable differences:
Table 2: Heterocyclic Core Comparisons
Fluorine-Containing Analogues
highlights 3-(4-fluoro-3-phenoxyphenyl)-1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole-5-thiol (T-1), emphasizing fluorine’s role in enhancing lipophilicity and intermolecular interactions (e.g., C–F⋯H bonds). Comparisons with the target compound:
- Fluorine Positioning: The target’s 4-fluorophenyl group may enhance bioavailability compared to T-1’s 4-fluoro-3-phenoxyphenyl moiety .
Biological Activity
The compound 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 387.434 g/mol. The structure features a triazole ring fused with a thiazole moiety, which is known to influence its biological activity significantly.
Research indicates that compounds similar to this one often exhibit their biological effects through various mechanisms:
- Inhibition of Protein Kinases : Many derivatives have been shown to modulate protein kinase activities, which are crucial in cell signaling pathways related to cancer proliferation and survival .
- Antimicrobial Activity : Compounds with similar structures have demonstrated notable antimicrobial properties against various pathogens .
- Antitumor Activity : The ability to inhibit specific kinases involved in tumor growth has been documented, suggesting potential applications in cancer therapy .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antifungal Activity : A study on pyrazole derivatives showed that certain compounds exhibited significant antifungal activity against pathogens like Rhizoctonia solani, with an EC50 value lower than commercial fungicides .
- Antitumor Efficacy : Research focusing on pyrazole derivatives indicated their effectiveness against BRAF(V600E) mutations and other cancer-related targets, suggesting that this compound may also have similar efficacy .
- CNS Effects : Given the presence of the piperazine ring, compounds like this have been explored for their potential in treating CNS disorders due to their interaction with serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
